1-Methylxanthine-13C,d3
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Overview
Description
1-Methylxanthine-13C,d3 is a stable isotope-labeled compound, specifically a derivative of caffeine. It is characterized by the incorporation of carbon-13 and deuterium atoms into its molecular structure. This compound is primarily used in scientific research due to its unique properties, which allow for detailed studies in various fields such as chemistry, biology, and medicine .
Preparation Methods
The synthesis of 1-Methylxanthine-13C,d3 involves the incorporation of carbon-13 and deuterium into the 1-methylxanthine molecule. The synthetic route typically starts with the precursor compounds, which undergo a series of chemical reactions to introduce the isotopic labels. The reaction conditions often include the use of specific catalysts and solvents to facilitate the incorporation of the isotopes. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity of the final product .
Chemical Reactions Analysis
1-Methylxanthine-13C,d3 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another. .
Scientific Research Applications
1-Methylxanthine-13C,d3 has a wide range of applications in scientific research:
Chemistry: It is used as a tracer in mass spectrometry and nuclear magnetic resonance (NMR) studies to investigate reaction mechanisms and molecular structures.
Biology: It is used to study metabolic pathways and enzyme kinetics, particularly in the context of caffeine metabolism.
Medicine: It is used in pharmacokinetic studies to understand the absorption, distribution, metabolism, and excretion of drugs.
Industry: It is used in the development of new drugs and in quality control processes to ensure the purity and consistency of pharmaceutical products
Mechanism of Action
The mechanism of action of 1-Methylxanthine-13C,d3 involves its interaction with various molecular targets and pathways. As a derivative of caffeine, it primarily acts as an antagonist of adenosine receptors, which are involved in regulating various physiological processes such as sleep, arousal, and vasodilation. By blocking these receptors, this compound can enhance alertness and reduce fatigue. Additionally, it may influence other pathways related to its metabolic and pharmacokinetic properties .
Comparison with Similar Compounds
1-Methylxanthine-13C,d3 can be compared with other similar compounds such as:
1-Methylxanthine: The non-labeled version of the compound, which lacks the carbon-13 and deuterium isotopes.
Theophylline: Another caffeine derivative, which is used as a bronchodilator in the treatment of respiratory diseases.
Caffeine: The most well-known methylxanthine, widely consumed for its stimulant effects. The uniqueness of this compound lies in its isotopic labeling, which allows for more precise and detailed studies in various scientific fields
Properties
Molecular Formula |
C6H6N4O2 |
---|---|
Molecular Weight |
170.15 g/mol |
IUPAC Name |
1-(trideuterio(113C)methyl)-3,7-dihydropurine-2,6-dione |
InChI |
InChI=1S/C6H6N4O2/c1-10-5(11)3-4(8-2-7-3)9-6(10)12/h2H,1H3,(H,7,8)(H,9,12)/i1+1D3 |
InChI Key |
MVOYJPOZRLFTCP-KQORAOOSSA-N |
Isomeric SMILES |
[2H][13C]([2H])([2H])N1C(=O)C2=C(NC1=O)N=CN2 |
Canonical SMILES |
CN1C(=O)C2=C(NC1=O)N=CN2 |
Origin of Product |
United States |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.